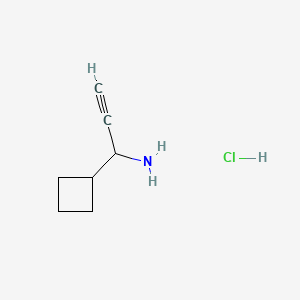
1-Cyclobutylprop-2-YN-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutylprop-2-YN-1-amine hydrochloride is a chemical compound with the molecular formula C7H11N.ClH. It is a hydrochloride salt of 1-Cyclobutylprop-2-YN-1-amine, characterized by its cyclobutyl group attached to a prop-2-yn-1-amine structure. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutylprop-2-YN-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclobutyl bromide and propargylamine.
Reaction: The cyclobutyl bromide undergoes a nucleophilic substitution reaction with propargylamine in the presence of a base such as sodium hydroxide.
Formation of Intermediate: This reaction forms 1-Cyclobutylprop-2-YN-1-amine.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-Scale Reactors: Using large-scale reactors to handle the starting materials and reagents.
Controlled Conditions: Maintaining controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Employing purification techniques such as recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutylprop-2-YN-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
1-Cyclobutylprop-2-YN-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclobutylprop-2-YN-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Activation: It may activate receptors by mimicking the natural ligand.
Comparison with Similar Compounds
Similar Compounds
- ®-1-Cyclobutylprop-2-yn-1-amine hydrochloride
- (S)-1-Cyclobutylprop-2-yn-1-amine hydrochloride
Uniqueness
1-Cyclobutylprop-2-YN-1-amine hydrochloride is unique due to its specific cyclobutyl and prop-2-yn-1-amine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.
Properties
Molecular Formula |
C7H12ClN |
|---|---|
Molecular Weight |
145.63 g/mol |
IUPAC Name |
1-cyclobutylprop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C7H11N.ClH/c1-2-7(8)6-4-3-5-6;/h1,6-7H,3-5,8H2;1H |
InChI Key |
QRXIXTBDYXWNPB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1CCC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-[(Dimethylamino)methyl]cyclopentyl}methanolhydrochloride](/img/structure/B13578920.png)
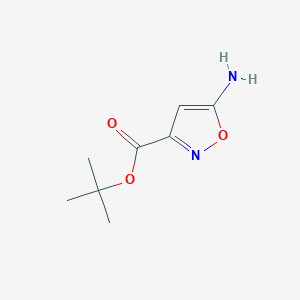
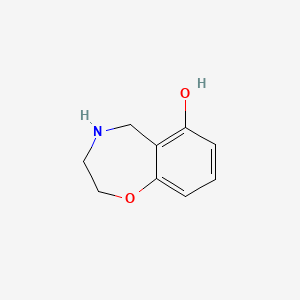
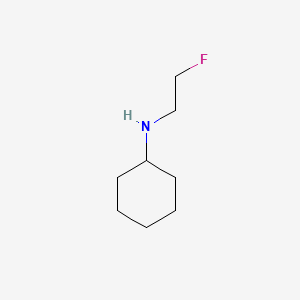

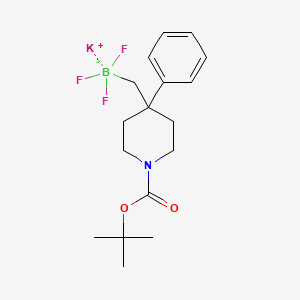
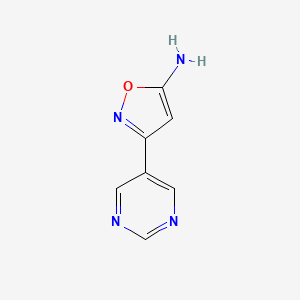

![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride](/img/structure/B13578975.png)
![methyl(1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylatehydrochloride](/img/structure/B13578979.png)
![3-{1-[methyl({[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl})amino]ethyl}phenol](/img/structure/B13578980.png)

![Tert-butyl 4-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B13578988.png)
